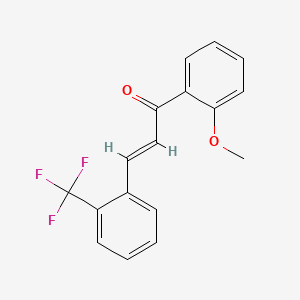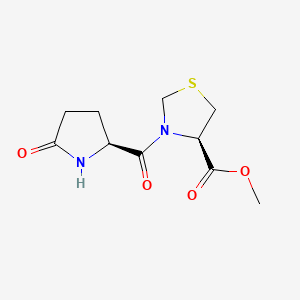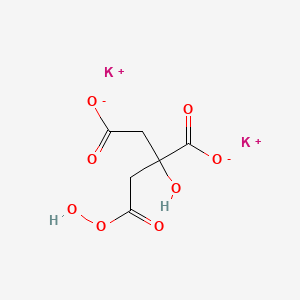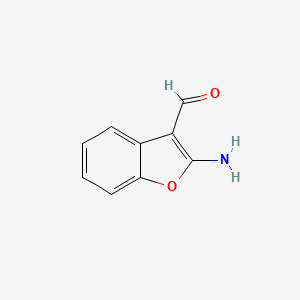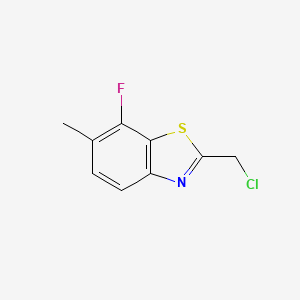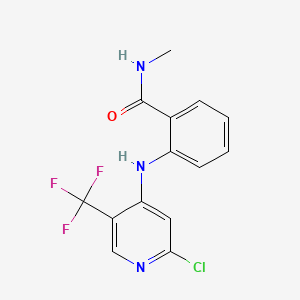
2-(Chloromethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethoxy)ethanol is a chlorinated ether alcohol . It is also known as Ethanol, 2-(chloromethoxy)- . It has a molecular formula of C3H7ClO2 and an average mass of 110.539 Da . It is commonly used as an organic building block in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
2-(2-Chloroethoxy)ethanol is used as an intermediate for drugs such as PranedipineTartrate and LJP-920 . It is prepared from 2-(2-Chloroethoxy)ethanol, Ethylene oxid with boron trifluoride diethyl etherate by stirring for 2.5 h at 45 - 55℃ . It has also been used in the synthesis of o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal, quetiapine (an antipsychotic drug) and 2-(2-azidoethoxy)ethanol .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms . The structure can be represented as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has a molecular formula of C3H7ClO2, an average mass of 110.539 Da, and a Monoisotopic mass of 110.013458 Da .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity : 2-(Chloromethoxy)ethyl acetate, a derivative of 2-(Chloromethoxy)ethanol, is used in chemical reactions with alcohols, producing 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. This process involves a mechanism with the participation of a chloromethyl ether oxygen atom (Aitken, Rees, Suckling, & Wood, 1986).
Catalysis in Hydrogen Production : Research on ethanol's use in hydrogen production by redox processes has been conducted. Ethanol is decomposed at high temperatures, producing a gas stream mainly consisting of H2 and CO (Hormilleja, Durán, Plou, Herguido, & Peña, 2014).
Electrooxidation Studies : The electrooxidation of ethanol on a Pd electrode in alkaline media was studied, revealing that most ethanol is incompletely oxidized to acetate, with a low selectivity for complete oxidation to CO2 (Zhou, Wang, Lin, Tian, & Sun, 2010).
Photopatch Test Reactions : this compound derivatives were explored for their potential allergenic effects in the context of contact dermatitis (Przybilla, Ring, Galosi, & Dorn, 1984).
Dielectric Relaxation Studies : Studies on 2-(2-alkoxyethoxy)ethanol–water mixtures using time domain reflectometry have been conducted to understand the relaxation processes in these mixtures (Joshi, Hudge, Kumbharkhane, & Mehrotra, 2011).
Ovipositional Response in Insects : 2-chloro-ethanol was found to act as an ovipositional attractant and stimulant for certain fruit flies in laboratory bioassays (Fletcher & Watson, 1974).
Molecular Interaction Studies : Research on the interactions between 2-chloroaniline and substituted ethanols has been carried out to understand their molecular interactions (Sekhar, Gowrisankar, Venkatesulu, & Reddy, 2016).
Alternative Energy Sources : Ethanol has been explored as an alternative and renewable energy source in chemistry education, emphasizing its societal dimensions (Feierabend & Eilks, 2011).
Safety and Hazards
2-(Chloromethoxy)ethanol is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical attention .
Propriétés
IUPAC Name |
2-(chloromethoxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-3-6-2-1-5/h5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYXJHJNPWEKRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)

